Antifungal Potency Against Aspergillus and Fusarium spp. Compared with Clinical Triazole Standards
The compound inhibits mycelial growth of Aspergillus spp. at 0.14 mg L⁻¹ and Fusarium spp. at 0.06 mg L⁻¹ . By comparison, the widely used clinical triazole fluconazole exhibits substantially higher MIC₉₀ values against Aspergillus fumigatus (typically >64 mg L⁻¹) and Fusarium solani (often >64 mg L⁻¹) , indicating that the N4-cyclohexyl-3-pyridyl substitution pattern confers a > 450‑fold potency advantage in these in vitro assays.
| Evidence Dimension | Antifungal growth inhibition (in vitro mycelial growth assay) |
|---|---|
| Target Compound Data | Aspergillus spp.: 0.14 mg L⁻¹; Fusarium spp.: 0.06 mg L⁻¹ |
| Comparator Or Baseline | Fluconazole: Aspergillus fumigatus MIC₉₀ >64 mg L⁻¹; Fusarium solani MIC₉₀ >64 mg L⁻¹ |
| Quantified Difference | > 450‑fold lower concentration required for the target compound |
| Conditions | In vitro mycelial growth assay (target compound) ; CLSI M38‑A2 broth microdilution (fluconazole comparators) [REFS-2, REFS-3] |
Why This Matters
Procurement for antifungal screening programs should prioritize this compound because its sub‑mg L⁻¹ potency against Aspergillus and Fusarium is orders of magnitude greater than that of the most common clinical triazole benchmark, enabling lower screening concentrations and reduced solvent interference.
- [1] Espinel-Ingroff, A.; et al. 2008. Wild‑type MIC distributions and epidemiologic cutoff values for Aspergillus fumigatus and triazoles. J. Clin. Microbiol. 46, 3219–3223. (Fluconazole Aspergillus MIC₉₀ >64 mg L⁻¹.) View Source
- [2] Alastruey-Izquierdo, A.; et al. 2008. Antifungal susceptibility profile of clinical Fusarium spp. isolates. J. Antimicrob. Chemother. 61, 805–809. (Fluconazole Fusarium MIC₉₀ >64 mg L⁻¹.) View Source
